molecular formula C39H52ClF2FeNNiP2- B6289709 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) CAS No. 2049086-37-3

Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)

Cat. No. B6289709
CAS RN: 2049086-37-3
M. Wt: 784.8 g/mol
InChI Key: GRGZZSVQVWLVNU-RSTSUTNBSA-M
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Description

Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is a useful research compound. Its molecular formula is C39H52ClF2FeNNiP2- and its molecular weight is 784.8 g/mol. The purity is usually 95%.
The exact mass of the compound Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is 783.193436 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Mechanism

  • Nickel complexes, such as Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II), are known for their role in catalysis. For instance, certain nickel(II) complexes have been applied in the enantioselective addition of secondary phosphines to methacrylonitrile, yielding chiral 2-cyanopropylphosphines with high enantiomeric excess. This process involves a mechanism of coordination, addition, and proton transfer (Sadow & Togni, 2005).

Structural Analysis

  • The study of nickel(II) complexes often involves analyzing their molecular and crystal structures. For example, the crystal structure of certain nickel(II) complexes with phosphine ligands has been determined, which contributes to understanding the geometry and bonding patterns in these complexes (Komiya et al., 1980).

Polymerization Catalysts

  • Nickel(II) complexes are also significant in polymerization processes. They have been used as catalysts for ethylene polymerization, where their structural properties, such as ligand types, influence the polymerization activity and the properties of the resulting polyethylene (Du et al., 2015).

Reactivity with Organic Compounds

  • The reactivity of nickel(II) complexes with various organic halides and cyanides has been explored. These studies help in understanding the mechanisms of oxidative addition and the formation of organonickel compounds, which are important in organic synthesis (Morvillo & Turco, 1981).

properties

IUPAC Name

benzonitrile;[(1R)-1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;chloronickel;cyclopentane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38F2P2.C7H4N.C5H10.ClH.Fe.Ni/c1-19(31(26(2,3)4)27(5,6)7)24-9-8-10-25(24)30(22-15-11-20(28)12-16-22)23-17-13-21(29)14-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t19-,24?,25?;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGZZSVQVWLVNU-RSTSUTNBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52ClF2FeNNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzonitrile;[(1R)-1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;chloronickel;cyclopentane;iron

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